molecular formula C20H20Cl3N3O5S B5571705 4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid

4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid

Cat. No.: B5571705
M. Wt: 520.8 g/mol
InChI Key: UPDLDZLBXBHRML-UHFFFAOYSA-N
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Description

4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 2,2,2-trichloroethylamine to form the intermediate amide.

    Thioamide Formation: The intermediate amide is further reacted with thiourea to introduce the carbamothioyl group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the trichloro group may interact with cellular proteins, while the dimethoxyphenyl group can influence cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(2,2,2-trichloro-1-{[(4-ethylphenoxy)acetyl]amino}ethyl)amino]carbamothioyl}amino)benzoate
  • Ethyl 4-({[(2,2,2-trichloro-1-{[(4-ethylphenoxy)acetyl]amino}ethyl)amino]carbamothioyl}amino)benzoate

Uniqueness

4-[[2,2,2-Trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl3N3O5S/c1-30-14-8-3-11(9-15(14)31-2)10-16(27)25-18(20(21,22)23)26-19(32)24-13-6-4-12(5-7-13)17(28)29/h3-9,18H,10H2,1-2H3,(H,25,27)(H,28,29)(H2,24,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDLDZLBXBHRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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